4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene
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Overview
Description
4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is an organic compound with the molecular formula C9H8BrF3O2. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-bromo-1-ethoxybenzene.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a trifluoromethoxy reagent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene depends on its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethoxy-2-fluorobenzene: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
4-Bromo-1-ethoxy-2-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.
Biological Activity
4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is an organic compound with significant biological activity attributed to its unique structural features. This article reviews the compound's reactivity, potential applications in biochemical research, and its interactions with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrF3O2, with a molecular weight of approximately 269.06 g/mol. The presence of a bromine atom, an ethoxy group, and a trifluoromethoxy group contributes to its distinct electronic properties and reactivity profile. The trifluoromethoxy group enhances the compound's electrophilicity, making it a candidate for various chemical reactions, including nucleophilic substitutions and electrophilic additions.
Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with nucleophilic sites in proteins and enzymes. This interaction can lead to covalent modifications that may inhibit enzymatic functions, making it a valuable tool in biochemical research.
The compound exhibits isothiocyanate-like reactivity, allowing it to form covalent bonds with nucleophiles such as cysteine residues in proteins. This property is crucial for designing enzyme inhibitors and probes for studying protein dynamics and functions.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Enzyme Inhibition : Research has shown that related compounds can inhibit enzymes involved in critical metabolic pathways. For instance, derivatives have been tested for their ability to inhibit cytochrome P450 enzymes, which are essential for drug metabolism.
- Protein Labeling : The ability of the compound to form covalent bonds with proteins has been exploited for labeling studies, aiding in the visualization of protein interactions within cells.
- Toxicological Studies : Investigations into the toxicological profiles of similar compounds have indicated potential adverse effects on cellular functions, highlighting the importance of understanding their biological activity .
Comparative Analysis with Similar Compounds
Compound Name | Similarity | Unique Features |
---|---|---|
1-Bromo-4-isothiocyanato-2-(trifluoromethyl)benzene | 0.98 | Contains an isothiocyanate group instead of ethoxy |
4-Bromo-1-isopropoxy-2-(trifluoromethyl)benzene | 0.94 | Has an isopropoxy group instead of ethoxy |
4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | 0.94 | Contains a methoxy group instead of ethoxy |
4-Methoxy-3-(trifluoromethyl)bromobenzene | 0.94 | Features a methoxy group at a different position |
Uniqueness : The trifluoromethoxy group imparts distinct electronic properties that enhance the compound's reactivity compared to its analogs, making it particularly advantageous for specific biochemical applications.
Properties
IUPAC Name |
4-bromo-1-ethoxy-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-7-4-3-6(10)5-8(7)15-9(11,12)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAMXFXAHQNGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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